molecular formula C16H11NO4 B5570622 4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate

4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate

Cat. No.: B5570622
M. Wt: 281.26 g/mol
InChI Key: LPTVYSBITQDECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate is an organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with an acetate group at the 7th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate typically involves the reaction of anthranilic acid derivatives with acyl chlorides or anhydrides in the presence of a base. One common method includes the reaction of 2-phenyl-3,1-benzoxazin-4-one with acetic anhydride under reflux conditions to yield the desired acetate derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazinone core to dihydrobenzoxazinone.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the acetate group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinones, and substituted benzoxazinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as proteases, by binding to their active sites. This inhibition can lead to the suppression of certain biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share a similar core structure but differ in the position and type of substituents.

    Benzoxazinones: Other benzoxazinone derivatives with different substituents at various positions.

Uniqueness

4-oxo-2-phenyl-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group at the 7th position and the phenyl group at the 2nd position differentiates it from other benzoxazinone derivatives .

Properties

IUPAC Name

(4-oxo-2-phenyl-3,1-benzoxazin-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10(18)20-12-7-8-13-14(9-12)17-15(21-16(13)19)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVYSBITQDECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.